molecular formula C10H10ClF3N4O3S2 B2760966 5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421522-86-2

5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2760966
CAS No.: 1421522-86-2
M. Wt: 390.78
InChI Key: HZXYVJOSOXAWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazolone core substituted with a methyl group at position 4, a trifluoromethyl group at position 3, and a thiophene-2-sulfonamide moiety linked via an ethyl spacer. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases) .

Properties

IUPAC Name

5-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N4O3S2/c1-17-8(10(12,13)14)16-18(9(17)19)5-4-15-23(20,21)7-3-2-6(11)22-7/h2-3,15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXYVJOSOXAWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H10ClF3N4O2SC_{11}H_{10}ClF_3N_4O_2S, with a molecular weight of 354.74 g/mol. The structure includes a thiophene ring, a triazole moiety, and a sulfonamide functional group, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)

In vitro studies indicated that the compound exhibited significant cytotoxic effects with IC50 values in the micromolar range. For instance, one study reported an IC50 value of approximately 23.30 ± 0.35 µM against A549 cells, demonstrating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : Studies suggest that it hampers the proliferation of cancer cells by interfering with cellular signaling pathways critical for growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several microbial strains:

Microbial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliLow inhibition
Candida albicansSignificant inhibition

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Triazole Moiety : Essential for anticancer activity; modifications can enhance potency.
  • Sulfonamide Group : Contributes to both antimicrobial and anticancer activities.

A detailed SAR analysis has shown that specific substitutions on the thiophene and triazole rings can significantly influence biological activity. For example, electron-withdrawing groups such as trifluoromethyl enhance cytotoxicity against cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis Methodology : Microwave-assisted synthesis has proven effective in generating various derivatives quickly while maintaining high yields .
  • Efficacy Studies : In one notable study, derivatives were synthesized and tested against multiple cancer cell lines, revealing enhanced activities compared to the parent compound .

Scientific Research Applications

Overview

5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its synthesis, biological activities, and specific applications in various fields.

Synthesis and Structural Features

The synthesis of this compound involves a multi-step reaction that integrates thiophene and triazole moieties, which are known for their diverse biological activities. The incorporation of the sulfonamide group enhances its pharmacological properties. The molecular structure can be represented as follows:

CxHyClFzNaObSc\text{C}_{x}\text{H}_{y}\text{Cl}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

where xx, yy, zz, aa, bb, and cc correspond to the number of atoms in the molecular formula.

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed remarkable activity against 13 human tumor cell lines at low micromolar concentrations (GI50 levels ranging from 1.9 to 3.0 μM) . This suggests that this compound may possess similar or enhanced anticancer properties.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. The incorporation of the triazole ring may enhance this activity against bacterial strains. Research into structurally similar compounds has shown effectiveness against a range of pathogens, indicating the potential for this compound to be developed as an antimicrobial agent.

Case Study 1: Antitumor Activity Evaluation

A study evaluating the antitumor activity of various sulfonamide derivatives revealed that compounds with triazole moieties exhibited superior efficacy against cancer cell lines . The evaluation was performed using the NCI-60 cell line panel, which includes diverse human tumor cell lines representing different cancer types.

CompoundCell LineGI50 (μM)
Compound ALung2.0
Compound BColon3.0
5-chloro-N-(...thiophene) CNSTBD

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives similar to this compound were screened against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Class

Compound A : Ethyl 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate (from )
  • Key Differences : Replaces thiophene-sulfonamide with a benzyl ester.
  • Activity : Exhibited dual kinase (Kit/Aur) inhibition with IC₅₀ values of 0.2–1.8 μM, suggesting the ester group enhances kinase affinity but reduces solubility .
  • Comparison : The sulfonamide in the target compound may improve water solubility and hydrogen-bonding capacity compared to the ester in Compound A.
Compound B : 5-Substituted biphenyl-2-sulfonamide-1,2,4-triazole derivatives (from )
  • Key Differences : Biphenyl sulfonamide replaces thiophene-sulfonamide.
  • Activity : Demonstrated potent AT2 receptor agonism (EC₅₀ = 10–50 nM) for hypertension treatment .
Compound C : Triazolone-thioether derivatives (from )
  • Key Differences : Contains a thioether linkage instead of sulfonamide.
  • Activity : Showed antifungal activity (MIC = 2–8 μg/mL against Candida albicans) due to sulfur’s bioisosteric effects .
  • Comparison : The sulfonamide group in the target compound could offer stronger hydrogen-bonding interactions, improving target specificity.

Functional Group Impact Analysis

Group Target Compound Analogues Biological Impact
1,2,4-Triazolone Core Present Common in all analogues Confers planarity and aromaticity, enabling π-π stacking with protein targets .
Trifluoromethyl At position 3 Absent in Compounds B, C Enhances metabolic stability and electron-withdrawing effects, improving binding .
Sulfonamide Thiophene-linked Biphenyl (B), thioether (C) Increases solubility and hydrogen-bonding capacity; critical for enzyme inhibition .
Thiophene Present Absent in A, B, C Improves π-stacking and reduces steric bulk compared to benzene/biphenyl systems .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
LogP ~3.2 (predicted) 2.8 4.1 2.5
Solubility (mg/mL) 0.15 0.08 0.03 0.12
Enzymatic Inhibition Not reported Kinases AT2 receptor Antifungal
Metabolic Stability High (CF₃ group) Moderate Low Moderate

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels ’s route, involving cyclization of hydrazides with nitriles, followed by sulfonamide coupling .
  • Optimization Opportunities : Introducing polar groups (e.g., hydroxyl) on the thiophene ring could further enhance solubility without compromising activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Synthesize the triazolone core via cyclization of hydrazine derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Functionalize the sulfonamide group by reacting thiophene-2-sulfonyl chloride with a triazolone-ethylamine intermediate. Use coupling agents like EDC/HOBt in anhydrous DMF to minimize side reactions.
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to improve yields (>75%). Purify via column chromatography (gradient elution: 5–20% MeOH in DCM) .

Q. How is the structure of this compound confirmed, and which analytical techniques are most reliable?

  • Methodology :

  • 1H/13C NMR : Identify protons on the thiophene (δ 6.8–7.2 ppm) and triazolone (δ 1.8–2.5 ppm for methyl groups). Use DEPT-135 to distinguish CH₃ vs. CH₂ groups.
  • IR Spectroscopy : Confirm sulfonamide (SO₂ asymmetric stretch at ~1350 cm⁻¹) and triazolone carbonyl (C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anticancer Activity : Use MTT assays on NCI-60 cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM. Compare IC₅₀ values with reference drugs (e.g., doxorubicin).
  • Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO₂ hydration assay. Monitor inhibition constants (Ki) using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap for redox stability).
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP) using OPLS-AA force field in water/octanol systems.
  • ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How to resolve contradictions in crystallographic data (e.g., disorder in the trifluoromethyl group)?

  • Methodology :

  • Refinement : Apply SHELXL’s PART instruction to model disorder. Use ISOR restraints for anisotropic displacement parameters.
  • Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density. Compare with similar structures in Cambridge Structural Database (CSD) .

Q. What strategies address discrepancies between predicted and observed biological activity data?

  • Methodology :

  • Orthogonal Assays : Validate binding affinity via Surface Plasmon Resonance (SPR) if enzyme assays show weak correlation.
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfonamide hydrolysis) that may interfere with activity .

Q. How to design a structure-activity relationship (SAR) study for triazolone derivatives?

  • Methodology :

  • Analog Synthesis : Replace trifluoromethyl with -CF₂H or -CH₃ to assess steric/electronic effects.
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs. Validate with leave-one-out cross-validation (q² >0.6).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity .

Q. What experimental protocols ensure stability of the sulfonamide group under physiological conditions?

  • Methodology :

  • pH Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24h. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for lyophilization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.